molecular formula C17H21NO B2499494 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol CAS No. 902264-05-5

2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol

Cat. No.: B2499494
CAS No.: 902264-05-5
M. Wt: 255.361
InChI Key: RZHNZKABKZGIEM-UHFFFAOYSA-N
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Description

Significance of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol as a Versatile Synthetic Building Block

The significance of this compound as a synthetic building block stems from the strategic placement of its functional groups, which allows for a range of chemical transformations. While extensive research specifically detailing the use of this exact molecule is still developing, its structural similarity to well-studied phenylethanolamines suggests its potential as a precursor in various synthetic pathways. Phenylethanolamine scaffolds are core components of many biologically active compounds and are pivotal in the synthesis of pharmaceuticals and natural products.

The presence of both a secondary amine and a secondary alcohol on a chiral backbone provides a platform for creating diverse molecular libraries. For instance, compounds with similar structures are known to be intermediates in the synthesis of more complex molecules, including some pharmaceuticals. A related compound, 2-[(N-benzyl-N-phenyl)amino]ethanol, has been identified as an important intermediate in the preparation of the calcium channel blocker, efonidipine. google.com This highlights the potential for this compound to serve a similar role as a precursor to medicinally relevant compounds.

The versatility of this building block is further enhanced by the potential for stereoselective synthesis, yielding enantiomerically pure forms of the molecule. Chiral amino alcohols are of paramount importance in asymmetric synthesis, where they can be used as chiral auxiliaries or as starting materials for the synthesis of enantiopure target molecules.

Overview of Key Structural Features and Functional Groups Relevant to Reactivity

The reactivity of this compound is dictated by its key structural features and the interplay of its functional groups. smolecule.com The molecule possesses a phenylethanolamine core, which is characterized by a phenyl group and a hydroxyl group attached to the same carbon atom, and an amino group on the adjacent carbon.

FeatureDescriptionPotential Reactions
Chiral Center The carbon atom bonded to the hydroxyl group and the phenyl group is a stereocenter.Enantioselective synthesis, use as a chiral auxiliary.
Secondary Amine The nitrogen atom is bonded to a benzyl (B1604629) group and an ethyl group, making it a secondary amine.N-alkylation, N-acylation, formation of amides, participation in nucleophilic substitution and addition reactions.
Secondary Alcohol The hydroxyl group is attached to a secondary carbon atom.O-alkylation, O-acylation (esterification), oxidation to a ketone, dehydration to an alkene.
Phenyl Group An aromatic ring attached to the chiral center.Electrophilic aromatic substitution (under certain conditions), influences the electronic properties of the molecule.
Benzyl Group A phenylmethyl group attached to the nitrogen atom.Can be removed through hydrogenolysis, a common deprotection strategy in organic synthesis.

The secondary amine is nucleophilic and can readily undergo reactions such as alkylation and acylation to introduce further complexity. The benzyl group attached to the amine is a common protecting group in organic synthesis, which can be selectively removed by catalytic hydrogenation, revealing a primary or secondary amine for further functionalization.

The secondary alcohol (hydroxyl group) can be esterified or etherified. It can also be oxidized to a ketone, providing another avenue for molecular elaboration. The proximity of the amine and alcohol functionalities allows for the potential formation of intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. Furthermore, this 1,2-amino alcohol motif is a key structural element in many biologically active molecules and can be a precursor for the synthesis of heterocyclic compounds such as oxazolidines and morpholines.

While specific, detailed research on the synthetic applications of this compound is not yet widespread in publicly available literature, its structural attributes strongly suggest its potential as a valuable and versatile building block in the toolkit of synthetic organic chemists. Further research into the specific reactivity and applications of this compound is anticipated to unveil its full potential in the construction of novel and complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(ethyl)amino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-18(13-15-9-5-3-6-10-15)14-17(19)16-11-7-4-8-12-16/h3-12,17,19H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHNZKABKZGIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects in the Synthesis of 2 Benzyl Ethyl Amino 1 Phenylethan 1 Ol

Inherent Chirality and Stereoisomerism of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol and its Derivatives

The structure of this compound contains two chiral centers: one at the carbon atom bearing the hydroxyl group (C1) and the other at the carbon atom adjacent to the nitrogen (C2). The presence of these two stereocenters means that the compound can exist as four possible stereoisomers, which are pairs of enantiomers and diastereomers.

The absolute configuration at each chiral center is designated as either (R) or (S). Consequently, the four stereoisomers are (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. The relationship between any other pairing, for example (1R,2R) and (1R,2S), is diastereomeric. The pharmacological and chemical properties of these isomers can differ significantly, making stereoselective synthesis crucial. For instance, studies on similar 2-amino-1-phenylethanol (B123470) derivatives have shown that their biological activity is highly dependent on their stereochemistry. nih.gov

Asymmetric Synthesis of Enantiopure this compound and Related Chiral Amines

Achieving an enantiomerically pure form of this compound requires asymmetric synthesis, a process that preferentially forms one enantiomer or diastereomer over others. Several strategies have been developed for the asymmetric synthesis of chiral amino alcohols.

Biocatalytic and Enzymatic Approaches (e.g., Biotransformation of Ketones, Reductive Amination)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high chemo-, regio-, and enantioselectivities of enzymes. nih.govresearchgate.net For the synthesis of chiral amino alcohols, enzymatic reduction of α-amino ketones and asymmetric reductive amination of α-hydroxy ketones are particularly relevant. frontiersin.orgacs.org

Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. acs.org The asymmetric reduction of a corresponding α-[benzyl(ethyl)amino]acetophenone precursor could yield the desired enantiopure this compound. The stereochemical outcome is dictated by the specific enzyme used. nih.govwikipedia.org

Another biocatalytic strategy is the use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This approach offers a direct route to chiral amino alcohols from readily available starting materials with high enantiomeric excess (>99% ee). frontiersin.org Furthermore, combining enzymes in a synthetic pathway, such as a transketolase and a transaminase, can create chiral amino alcohols from achiral substrates in a single whole-cell biocatalyst. ucl.ac.uk

Chiral Catalyst-Mediated Asymmetric Transformations (e.g., Chiral Ni(II) Complexes, Transfer Hydrogenation)

Transition metal catalysts complexed with chiral ligands are widely used for asymmetric transformations. Chiral N,N'-dioxide–nickel(II) complexes have proven effective in a variety of asymmetric reactions, including those that could be adapted for the synthesis of precursors to the target molecule. researchgate.netacs.orgresearchgate.net These catalysts can create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a well-established and efficient method for producing chiral alcohols. organic-chemistry.orgmdpi.comtandfonline.com This technique typically employs a chiral ruthenium(II), rhodium(III), or other transition metal complex as a catalyst and a simple hydrogen donor like isopropanol or formic acid. organic-chemistry.orgacs.orgcell.com For the synthesis of this compound, the ATH of the corresponding α-[benzyl(ethyl)amino]acetophenone would be a key step. The choice of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity. mdpi.com

Catalyst SystemKetone TypeReductantOutcome
[RuCl2(p-cymene)]2 / Chiral Amino AlcoholAromatic KetonesIsopropanolHigh conversion, moderate to high enantioselectivity. organic-chemistry.org
Chiral Ru(II) ComplexesAcetylenic KetonesIsopropanolHighly selective reduction to propargylic alcohols with high enantiomeric purity. acs.org
Iron, Cobalt, Nickel Amido-ene(amido)diphosphine ComplexesGeneral KetonesIsopropanol/Formic AcidEnantiodivergent synthesis, where the metal charge controls the product's configuration. cell.com

Diastereoselective Synthesis Methods for Aminomethylnaphthols

Diastereoselective synthesis is a powerful strategy when a chiral starting material is used to influence the creation of a new stereocenter. The Betti condensation is a classic example of a three-component reaction that can be performed diastereoselectively to produce aminomethylnaphthols. scielo.brresearchgate.netiaea.org In this reaction, a 2-naphthol, an aldehyde, and a chiral amine react to form a new chiral center. The stereochemistry of the starting chiral amine directs the formation of the new stereocenter, leading to a high diastereomeric excess. scielo.brresearchgate.netuzh.ch Although this method produces aminomethylnaphthols, the principles of using a chiral auxiliary (the amine) to control the formation of a new stereocenter are broadly applicable in asymmetric synthesis.

Optical Resolution Techniques for Racemic Mixtures of Aminophenylethanols

When an asymmetric synthesis is not employed, the result is a racemic mixture containing equal amounts of enantiomers. Optical resolution is the process of separating these enantiomers. The most common method is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid), to form a pair of diastereomeric salts. wikipedia.orgresearchgate.net These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. clockss.orgyoutube.com After separation, the desired enantiomer of the amine is recovered by removing the resolving agent.

Another approach involves the use of PEGylated resolving agents, which form diastereomeric complexes that can be separated by temperature-assisted phase transition. nih.gov This method has been successfully applied to the resolution of various racemic amines. nih.gov

Stereochemical Control in C-N and C-C Bond Forming Reactions

The synthesis of this compound involves the formation of new C-N and potentially C-C bonds. Controlling the stereochemistry during these bond-forming steps is essential for an efficient asymmetric synthesis.

C-N Bond Formation: Reductive amination is a common method for forming C-N bonds. The asymmetric version of this reaction, whether enzyme-catalyzed or mediated by a chiral catalyst, directly establishes a chiral center at the carbon atom. frontiersin.orgmdpi.com For instance, the reductive amination of 1-phenyl-1-hydroxy-2-propanone with benzyl(ethyl)amine would form the target molecule. The stereochemistry would be controlled by the chiral catalyst or enzyme used.

C-C Bond Formation: While not always directly involved in the final step of synthesizing the target molecule from a ketone precursor, stereocontrolled C-C bond-forming reactions are fundamental to creating the necessary chiral building blocks. For example, asymmetric aldol or Mannich reactions can be used to set the stereocenters in precursors to β-amino alcohols. westlake.edu.cn The Betti reaction is an example where C-C and C-N bonds are formed in a stereocontrolled manner in a single pot. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Benzyl Ethyl Amino 1 Phenylethan 1 Ol

Nucleophilic Reactivity of the Amine Moiety

The amine moiety in 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is a tertiary amine, characterized by the nitrogen atom being bonded to three carbon atoms (an ethyl group, a benzyl (B1604629) group, and the ethylene (B1197577) bridge to the phenyl-etanol group). The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to the molecule. This nucleophilicity allows the amine to react with various electrophiles.

The reactivity of this amine is influenced by both electronic and steric factors. The ethyl and benzyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity. However, these groups also create steric hindrance around the nitrogen, which can impede its ability to attack sterically crowded electrophiles. Chiral amines are significant in the composition of pharmaceuticals and agrochemicals. nih.govnih.gov

A relevant example of this nucleophilic character is seen in the synthesis of related structures where a secondary amine, N-benzylaniline, reacts with ethylene oxide. google.com In this type of reaction, the nitrogen atom's lone pair attacks one of the carbon atoms of the epoxide ring in a nucleophilic substitution reaction, leading to the opening of the ring and the formation of a new carbon-nitrogen bond. google.com Similarly, the tertiary amine in this compound could potentially react with strong electrophiles, such as alkyl halides, to form a quaternary ammonium (B1175870) salt.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl (-OH) group is a key site for chemical transformations. nih.gov While it is a poor leaving group on its own, it can be converted into a better leaving group to facilitate nucleophilic substitution or elimination reactions. nih.gov Common strategies include conversion to a tosylate, mesylate, or halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would transform the alcohol into a tosylate. This tosylate is an excellent leaving group, and the adjacent benzylic carbon becomes susceptible to attack by a wide range of nucleophiles.

Another important transformation is the formation of ethers or esters. The hydroxyl group can be deprotonated by a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride), typically under acidic or basic catalysis.

Chemoselective strategies can also be employed to modify the hydroxyl group in the presence of other functional groups. nih.gov For example, the formation of a silyl (B83357) ether by reacting the alcohol with a silyl halide (like chlorodiethylsilane) can serve as a protective group, allowing other parts of the molecule to be modified before the silyl group is removed. nih.gov

Oxidation Reactions of the Alcohol Functionality to Carbonyl Compounds

The secondary benzylic alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 2-[benzyl(ethyl)amino]-1-phenyl-1-ethanone. The oxidation of benzyl alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. researchgate.net A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. nih.govorganic-chemistry.org

Mild and selective oxidation is crucial, especially given the presence of the oxidizable amine group. nih.gov Copper-catalyzed systems, often in conjunction with reagents like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), are known to be effective for the chemoselective aerobic oxidation of amino alcohols. nih.gov Other methods include the use of potassium bromate (B103136) (KBrO3) in the presence of a cerium salt like CeCl3·7H2O, which has been shown to be effective for oxidizing secondary benzylic alcohols to ketones in high yields. asianpubs.org Another metal-free option involves N,N-dibromo-p-toluenesulfonamide (TsNBr2), which can oxidize secondary benzylic alcohols rapidly at room temperature. arkat-usa.org

Oxidizing SystemDescriptionTypical ConditionsSelectivity
TEMPO/Copper CatalystA catalytic system for aerobic oxidation. nih.govAir or O2, Cu(I) salt, solvent (e.g., CH3CN). nih.govHigh chemoselectivity for alcohols over amines. nih.gov
KBrO3/CeCl3·7H2OEffective for oxidizing secondary benzylic alcohols. asianpubs.orgRefluxing wet acetonitrile (B52724) (CH3CN). asianpubs.orgHigh yields for secondary alcohols. asianpubs.org
N,N-Dibromo-p-toluenesulfonamide (TsNBr2)A metal-free protocol that is rapid for benzylic alcohols. arkat-usa.orgAcetonitrile (CH3CN), room temperature. arkat-usa.orgFast reaction (within 30 minutes) for secondary benzylic alcohols. arkat-usa.org
o-Iodoxybenzoic acid (IBX)Highly effective for oxidations adjacent to aromatic systems. organic-chemistry.orgSolvents like DMSO or THF.Good for forming conjugated aromatic carbonyl systems. organic-chemistry.org

Reduction Reactions and Reductive Transformations of Derivatives

Reduction reactions are pertinent primarily to the carbonyl derivative of this compound. If the secondary alcohol is first oxidized to the ketone, it can be reduced back to the alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). googleapis.com These hydride reagents donate a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

In synthetic pathways for producing optically active 2-amino-1-phenylethanol (B123470) derivatives, reducing agents such as sodium cyanoborohydride, LiAlH4, and NaBH4 are often employed. googleapis.com These are typically used to reduce a precursor molecule, such as an aminoketone, to the final amino alcohol product. googleapis.com The choice of reducing agent can influence the stereoselectivity of the reaction, which is critical in the synthesis of chiral molecules.

Derivatization Strategies for Structural Elucidation and Functionalization

Derivatization involves chemically modifying a molecule to change its properties for a specific purpose, such as enhancing its volatility for gas chromatography, aiding in structural elucidation by NMR or mass spectrometry, or for functionalization. nih.gov

For this compound, both the hydroxyl and amine groups are targets for derivatization.

Hydroxyl Group: The alcohol can be converted into a trimethylsilyl (B98337) (TMS) ether by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silyl ethers are more volatile and thermally stable, making them suitable for GC-MS analysis. This strategy is also used to protect the hydroxyl group during other reactions. nih.gov

Amine Group: The tertiary amine can be quaternized by reacting it with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This introduces a positive charge, which can be useful for mass spectrometry analysis or for altering the solubility of the molecule.

These derivatization techniques are crucial for confirming the structure of the molecule and for preparing it for further synthetic steps or biological assays. ontosight.ai

Elucidation of Reaction Mechanisms: Concerted vs. Stepwise Processes

The reaction mechanisms involving this compound depend on the specific transformation. For instance, nucleophilic substitution at the benzylic carbon (after conversion of the -OH to a good leaving group) is a key reaction to consider. Such a reaction could proceed through a concerted (SN2) or a stepwise (SN1) mechanism.

A concerted process, like the SN2 mechanism, involves a single step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com A stepwise process, like the SN1 mechanism, involves the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile in a second step. ucsd.edu

Given that the alcohol is secondary and benzylic, both mechanisms are plausible. The benzylic position can stabilize a carbocation intermediate, favoring an SN1 pathway. However, if a strong nucleophile is used in a polar aprotic solvent, an SN2 pathway may be favored.

Should a reaction at the benzylic carbon proceed via an SN2 mechanism, it would exhibit several distinct characteristics. The SN2 reaction is a bimolecular process where the rate depends on the concentration of both the substrate and the nucleophile. youtube.com

A defining feature of the SN2 mechanism is the "backside attack," where the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comucsd.edu This leads to an inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. ucsd.edu If the starting material is a single enantiomer, the product will be the opposite enantiomer.

The rate of an SN2 reaction is highly sensitive to steric hindrance. youtube.com In the case of this compound derivatives, the electrophilic carbon is attached to a phenyl group and a bulky -CH2N(Et)(Bn) group. These large substituents would sterically hinder the backside approach of a nucleophile, likely making the SN2 reaction slower compared to less substituted substrates like primary alkyl halides. masterorganicchemistry.comyoutube.com The transition state of the reaction would involve a trigonal bipyramidal geometry where the carbon is momentarily five-coordinate. ucsd.edu

Advanced Spectroscopic and Crystallographic Studies of 2 Benzyl Ethyl Amino 1 Phenylethan 1 Ol

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular structures and observe chemical transformations in real time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of molecules. For 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework. The chemical shift of each nucleus is sensitive to its local electronic environment, allowing for the assignment of each atom in the structure.

The diastereotopic protons of the methylene (B1212753) group adjacent to the chiral center often appear as distinct signals, providing key information about the molecule's stereochemical configuration. Furthermore, techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons, helping to define the molecule's preferred conformation in solution. researchgate.net In mechanistic studies, NMR can be used to track the appearance of products and the disappearance of reactants, providing kinetic data and helping to identify transient intermediates. Studies on similar amino alcohols have demonstrated the utility of NMR in resolving enantiomers by using chiral solvating agents, which induce separate signals for the different stereoisomers. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Phenyl-H (on phenylethanol)7.20-7.40mAromatic protons of the phenyl ring attached to the chiral carbon.
Phenyl-H (on benzyl (B1604629) group)7.15-7.35mAromatic protons of the benzyl group.
CH-OH (methine)4.60-4.80ddProton on the chiral carbon bearing the hydroxyl group.
CH₂-N (benzyl)3.50-3.70sMethylene protons of the benzyl group.
CH₂-N (amino)2.60-2.90mMethylene protons adjacent to the nitrogen and the chiral center.
CH₂-CH₃ (ethyl)2.40-2.60qMethylene protons of the ethyl group.
CH₃ (ethyl)1.00-1.20tMethyl protons of the ethyl group.
OHVariables (broad)Position is dependent on solvent and concentration.

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In the context of synthesizing this compound, MS can rapidly confirm the formation of the desired product by identifying its molecular ion peak.

Under electron ionization (EI), the molecule undergoes fragmentation in a predictable manner. Key fragmentation pathways for this compound are expected to include the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amino-bearing carbon (α-cleavage), as well as the loss of the benzyl group. The fragmentation of peptides containing benzyl-aminated lysine (B10760008) residues, for example, shows a characteristic cleavage that results in a benzylic or tropylium (B1234903) carbocation at m/z 91. nih.gov Similarly, the mass spectrum of 1-phenylethanol (B42297) shows a prominent peak at m/z 107, corresponding to the loss of a methyl group. researchgate.net Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the reaction product.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound.
m/zPredicted Fragment StructureFragmentation Pathway
257[C₁₇H₂₃NO]⁺Molecular Ion (M⁺)
242[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
150[CH(Ph)OH]⁺Cleavage of the C-C bond alpha to the nitrogen atom.
107[CH₂(NEt)(Bn)]⁺Cleavage of the C-C bond alpha to the hydroxyl group.
91[C₇H₇]⁺Loss of the benzyl group, forming a tropylium ion.

X-ray Crystallographic Analysis of this compound and its Derivatives/Complexes

While spectroscopy provides data on molecular structure in solution or the gas phase, X-ray crystallography offers an unambiguous determination of the molecular arrangement in the solid state.

Table 3: Representative Crystallographic Parameters for Aminophenylethanol Scaffolds. researchgate.net
ParameterTypical ValueSignificance
C-O Bond Length~1.42 ÅDefines the length of the bond to the hydroxyl group.
C-N Bond Length~1.47 ÅDefines the length of the bond to the amino group.
O-C-C-N Torsion AngleVariable (~60-70°)Describes the gauche conformation often adopted by the ethanolamine (B43304) backbone.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell in the crystal lattice.

The way molecules pack in a crystal is governed by a network of intermolecular interactions. The hydroxyl group in this compound is a potent hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. quora.com These hydrogen bonds are primary drivers in the formation of the crystal lattice, often creating chains or dimeric motifs. researchgate.net

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Organic Molecules. nih.govresearchgate.net
Interaction TypeTypical Contribution (%)Description
H···H45 - 55%Represents van der Waals forces and is the most abundant contact.
C···H / H···C17 - 38%Indicates C-H···π interactions or general van der Waals contacts.
O···H / H···O10 - 16%Corresponds primarily to hydrogen bonding interactions.
N···H / H···N0.3 - 20%Represents hydrogen bonding or weaker van der Waals contacts involving nitrogen.

The nitrogen and oxygen atoms in aminophenylethanol derivatives make them excellent bidentate ligands for coordinating with metal ions. The resulting metal complexes often exhibit interesting structural and electronic properties. X-ray crystallography is essential for characterizing these complexes, revealing the coordination geometry around the metal center and the precise way the ligand binds.

Studies on complexes formed from transition metals and similar amine-based ligands have shown a variety of coordination geometries, including octahedral, square planar, and square-based pyramidal structures. gssrr.orgscirp.orgmdpi.comscirp.org The choice of metal ion, its oxidation state, and the steric and electronic properties of the ligand all influence the final structure of the complex. The characterization typically involves confirming the coordination of the phenolic oxygen and the amino nitrogen to the central metal ion. gssrr.org

Table 5: Common Geometries of Metal Complexes with N,O-Donor Ligands. gssrr.orgscirp.orgmdpi.com
Metal Ion ExampleCoordination NumberTypical Geometry
Cu(II)4 or 5Square Planar or Square Pyramidal
Ni(II)4 or 6Square Planar or Octahedral
Zn(II)4 or 6Tetrahedral or Octahedral
Cr(III)6Octahedral
Fe(III)6Octahedral

Synthetic Utility and Applications in Complex Molecule Synthesis

Role of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol as a Chiral Building Block and Auxiliary

A comprehensive search of chemical literature and research databases did not yield specific examples of this compound being employed as a chiral building block or a chiral auxiliary in asymmetric synthesis.

Construction of Diverse Organic Scaffolds and Molecular Architectures Using the Compound

There is no specific information in the available literature describing the use of this compound for the construction of diverse organic scaffolds or complex molecular architectures, such as heterocyclic systems.

The general class of ephedra alkaloids has been used to synthesize various chiral heterocycles, including oxazolidines and other structures with potential biological activity. These syntheses leverage the stereocenters of the ephedrine backbone to control the formation of new chiral centers in the target molecule. While it is plausible that this compound could serve as a starting material for similar transformations, no such applications have been documented in peer-reviewed research.

Participation in Multicomponent Reactions for the Efficient Assembly of Complex Structures

No published examples were found of this compound participating in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions. MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The amine functionality present in the target compound makes it a theoretical candidate for inclusion in such reactions. However, its practical application, reactivity, and the nature of the products formed in this context have not been reported.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The current research landscape for 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is primarily foundational, situated within the broader context of chiral 1,2-amino alcohols. These compounds are recognized as valuable scaffolds in both pharmaceutical development and asymmetric synthesis. researchgate.netchemimpex.com Key achievements in the field provide a solid groundwork for the specific study of this compound, even though dedicated literature is sparse.

The primary achievements lie in the establishment of versatile synthetic methodologies for the core 2-amino-1-phenylethanol (B123470) structure. Prominent synthetic routes include:

Ring-opening of Epoxides: The reaction of styrene (B11656) oxide with appropriate amines, such as N-ethylbenzylamine, is a direct and well-documented method for creating the 1-phenyl-2-aminoethanol backbone. google.comprepchem.com Patents describe the reaction of styrene oxide with silylated amine derivatives, followed by hydrolysis, to yield 2-hydroxy-2-phenylethylamines. google.com

Reductive Amination: While not explicitly detailed for this specific compound, reductive amination of a suitable keto-precursor is a standard and powerful method for synthesizing complex amines and is considered a viable route. nih.gov

Asymmetric Synthesis: Significant progress has been made in the asymmetric synthesis of chiral amino alcohols, often employing chiral catalysts or auxiliaries to achieve high enantioselectivity. taylorfrancis.commdpi.com For instance, chiral oxaborolidine catalyzed borane (B79455) reduction of precursor ketones has been developed to produce chiral 2-amino-1-phenylethanol. taylorfrancis.com

Research into structurally similar compounds highlights their utility. For example, N-benzyl substituted phenethylamines are studied for their biological activity, and various 1,2-amino alcohols are employed as chiral ligands or key intermediates in the synthesis of complex molecules. nih.govgoogleapis.com The existing knowledge base on the reactivity of the hydroxyl and amino functional groups provides a predictive framework for the chemical behavior of this compound, including its potential for oxidation, esterification, and alkylation. smolecule.com

Remaining Challenges and Emerging Opportunities in this compound Chemistry

Despite the foundational knowledge, several challenges and corresponding opportunities remain in the study of this compound.

Remaining Challenges:

Stereocontrol: The molecule possesses two chiral centers, meaning it can exist as four possible stereoisomers. A significant challenge is the development of highly diastereoselective and enantioselective synthetic methods to access each stereoisomer in high purity. While general methods for asymmetric synthesis of amino alcohols exist, their application and optimization for this specific substitution pattern are not yet reported.

Lack of Specific Data: There is a notable absence of published research detailing the specific physical, chemical, and spectroscopic properties of this compound. This data gap hinders its practical application and further theoretical study.

Scalability of Chiral Synthesis: While lab-scale asymmetric syntheses for analogous compounds are known, developing a cost-effective and scalable process to produce enantiomerically pure forms of this compound remains a hurdle.

Emerging Opportunities:

Asymmetric Catalysis: The chiral 1,2-amino alcohol motif is a privileged structure for ligands in asymmetric catalysis. researchgate.net There is a significant opportunity to explore this compound and its derivatives as new chiral ligands for a variety of metal-catalyzed reactions, potentially offering unique selectivity or reactivity.

Medicinal Chemistry Scaffolding: The phenylethanolamine framework is present in numerous biologically active molecules. The specific N-benzyl, N-ethyl substitution pattern offers a unique lipophilic and steric profile that could be exploited in the design of new therapeutic agents. nih.govsmolecule.com

Derivatization and Library Synthesis: The dual functionality of the alcohol and tertiary amine groups provides a platform for creating a diverse library of derivatives. This could be valuable for structure-activity relationship (SAR) studies in materials science or medicinal chemistry.

Prospective Research Avenues and Potential Applications in Advanced Organic Synthesis

The future of research into this compound is promising, with clear avenues for investigation that could lead to important applications in organic synthesis.

Prospective Research Avenues:

Enantioselective Synthesis Development: A primary focus should be on the design and execution of novel asymmetric synthetic routes. This could involve chiral pool synthesis, the use of chiral auxiliaries derived from compounds like 1-phenylethylamine, or the development of a bespoke catalytic method. mdpi.com

Coordination Chemistry: A systematic investigation into the coordination of the different stereoisomers of this compound with various transition metals would be crucial. This research would underpin its development as a chiral ligand.

Mechanistic Studies: Detailed mechanistic studies of reactions utilizing this compound as a catalyst or auxiliary would provide fundamental insights into the origins of stereoselectivity, guiding the design of more efficient synthetic methodologies.

Physicochemical Characterization: Comprehensive characterization of all stereoisomers, including X-ray crystallography, NMR spectroscopy, and thermal analysis, is essential for building a complete profile of the compound.

Potential Applications in Advanced Organic Synthesis:

Chiral Ligands: The most immediate application is as a chiral ligand in asymmetric catalysis for reactions such as enantioselective additions to carbonyls, asymmetric hydrogenations, and conjugate additions.

Chiral Auxiliaries: The compound could be employed as a recoverable chiral auxiliary to control the stereochemistry of reactions performed on an attached substrate.

Organocatalysis: Derivatives of the amino alcohol could be designed to function as chiral organocatalysts, a rapidly growing field in organic synthesis.

Building Block for Complex Molecules: Enantiomerically pure forms of this compound can serve as valuable chiral building blocks for the total synthesis of natural products and complex pharmaceutical agents.

The table below summarizes the forward-looking perspective on this compound.

CategoryKey Points
Current Achievements Established general synthesis for 2-amino-1-phenylethanol core via epoxide opening and reductive amination. google.comprepchem.comnih.gov
Knowledge base from analogous chiral amino alcohols used in synthesis and catalysis. researchgate.nettaylorfrancis.com
Remaining Challenges Achieving high stereocontrol over two chiral centers.
Lack of specific physicochemical and spectroscopic data for the compound.
Developing scalable and economical enantioselective synthetic routes.
Emerging Opportunities Design of novel chiral ligands for asymmetric catalysis.
Use as a unique scaffold in medicinal chemistry exploration. nih.govsmolecule.com
Platform for combinatorial synthesis of a derivative library.
Future Research Development of optimized enantioselective synthetic protocols.
Systematic study of its coordination chemistry with transition metals.
Comprehensive physicochemical characterization of all stereoisomers.
Potential Applications Chiral ligand for asymmetric metal catalysis.
Recoverable chiral auxiliary in stereoselective reactions.
Precursor for chiral organocatalysts and complex molecule synthesis.

Q & A

Q. What are the recommended synthetic routes for 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between benzyl(ethyl)amine and a phenylethanol derivative (e.g., epoxide or halide). For example, reacting benzyl(ethyl)amine with styrene oxide under basic conditions (e.g., KOH/EtOH) at 60–80°C can yield the target compound. Catalyst choice (e.g., strong bases like NaOH) and solvent polarity significantly affect reaction efficiency. Anhydrous conditions minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is critical to isolate the product .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., benzylic protons at δ 3.5–4.0 ppm, hydroxyl proton at δ 1.5–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₇H₂₁NO⁺, expected m/z 255.1622).
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C-N stretch) confirm functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis.
  • Waste Disposal : Classify as hazardous waste; neutralize acidic/basic byproducts before disposal per local regulations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) alter the compound's biological activity?

Comparative studies with analogs (e.g., 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol) reveal that electron-donating groups (e.g., -CH₃) on the phenyl ring enhance lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy. Conversely, bulky substituents (e.g., -NO₂) may sterically hinder receptor binding. Computational docking studies (e.g., AutoDock Vina) can predict interactions with bacterial enzymes like penicillin-binding proteins .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Purity Assessment : Verify compound purity (>98%) via HPLC (C18 column, gradient elution with acetonitrile/water). Impurities like unreacted amines can skew bioassay results.
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer assays).
  • Dose-Response Curves : Perform triplicate experiments with ≥6 concentration points to ensure reproducibility .

Q. How can the compound's mechanism of action in enzyme inhibition be elucidated?

  • Kinetic Studies : Measure initial reaction rates of target enzymes (e.g., acetylcholinesterase) at varying substrate concentrations. A Lineweaver-Burk plot can distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes during enzyme-ligand interactions.
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with Ser203 in acetylcholinesterase) .

Q. What are the environmental implications of this compound's degradation byproducts?

  • Biodegradability : Theoretical oxygen demand (ThOD = 2,216 mg/mg) suggests moderate biodegradability. Use OECD 301F tests to confirm microbial mineralization.
  • Ecotoxicology : Acute toxicity assays with Daphnia magna (48h LC₅₀) and algae (72h EC₅₀) evaluate aquatic impact. Hydrophilic metabolites may require advanced oxidation processes (AOPs) for remediation .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular FormulaC₁₇H₂₁NOHRMS
Molecular Weight255.36 g/molComputational
LogP (Partition Coefficient)2.8 ± 0.3HPLC (Shimadzu C18)
Solubility in Water12 mg/mL (25°C)Shake-flask method

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (μM) Bacillus subtilisBinding Affinity (Kd, nM)
This compound45 ± 3.2112 ± 8
N-Methylphenethylamine>100450 ± 25
β-Methylphenethylamine78 ± 5.1210 ± 15

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.